PF-4778574

Übersicht

Beschreibung

PF 4778574 ist eine Verbindung, die für ihre positive allosterische Modulation des Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptors bekannt ist. Diese Verbindung wurde hinsichtlich ihrer potenziellen therapeutischen Wirkungen untersucht, insbesondere im Zusammenhang mit neurologischen und psychiatrischen Erkrankungen .

Wissenschaftliche Forschungsanwendungen

PF 4778574 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Modulation von Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptoren verwendet.

Biologie: Wird auf seine Auswirkungen auf die Neurotransmission und synaptische Plastizität untersucht.

Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Depressionen und kognitiven Störungen untersucht.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt

Wirkmechanismus

PF 4778574 übt seine Wirkung aus, indem es den Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptor positiv moduliert. Diese Modulation verstärkt die glutamaterge Neurotransmission, was zu einer erhöhten synaptischen Plastizität und verbesserten kognitiven Funktion führt. Die Verbindung aktiviert den VGF (nicht akronymisch)/brain-derived neurotrophic factor/tropomyosin receptor kinase B/AKT-Signalweg, der für seine antidepressiven Wirkungen entscheidend ist .

Wirkmechanismus

- PF-4778574 primarily targets α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). These receptors mediate fast glutamatergic excitatory neurotransmission throughout the central nervous system .

- The precise mechanism of action is not fully understood, but it appears that this compound’s rapid antidepressant effects result from compensatory synthesis of brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR), rather than increased extracellular glutamate or monoamines .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

PF-4778574 plays a significant role in biochemical reactions as a potentiator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPAR) in rat cortical neurons . It interacts with AMPAR, enhancing its activity and thereby influencing various biochemical processes .

Cellular Effects

This compound has been found to rapidly alleviate chronic unpredictable stress-induced depression-like behaviors in a concentration-dependent manner . It influences cell function by modulating the activity of AMPAR, which plays a crucial role in cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to AMPAR, leading to the activation of this receptor . This activation can lead to changes in gene expression and can influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Vorbereitungsmethoden

Die Synthese von PF 4778574 umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und nicht allgemein veröffentlicht.

Analyse Chemischer Reaktionen

PF 4778574 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

PF 4778574 ist in seiner spezifischen Modulation des Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptors einzigartig. Ähnliche Verbindungen sind:

PF-04701475: Ein weiterer Modulator desselben Rezeptors.

PF-06827443: Bekannt für seine Auswirkungen auf die kognitive Funktion.

PF-06764427: Wird auf seine potenziellen therapeutischen Anwendungen bei neurologischen Erkrankungen untersucht

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren spezifischen Wirkungen und ihrem therapeutischen Potenzial.

Eigenschaften

IUPAC Name |

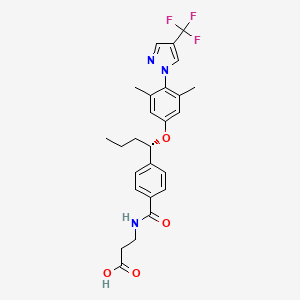

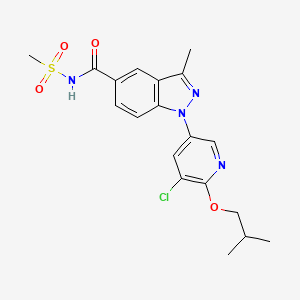

N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAGHPLLBXWCSF-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219633-99-4 | |

| Record name | PF-4778574 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219633994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4778574 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI55D82Z4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of PF-4778574?

A: this compound acts as a positive allosteric modulator of AMPARs. [] Instead of directly activating the receptor, it binds to a distinct site and enhances the effects of glutamate, the endogenous neurotransmitter. This potentiation of AMPAR activity has been linked to various downstream effects, including enhanced synaptic plasticity and neuronal signaling. [, , ]

Q2: What is the significance of targeting AMPARs for therapeutic intervention?

A: AMPARs are key players in excitatory neurotransmission in the central nervous system, implicated in learning, memory, and cognition. Dysregulation of AMPAR function is associated with various neurological and psychiatric disorders, making them attractive targets for drug development. []

Q3: What preclinical evidence supports the potential of this compound as an antidepressant?

A: Studies in rodent models of depression have shown that this compound exhibits rapid antidepressant-like effects. [] It alleviates depression-like behaviors induced by chronic unpredictable stress, potentially through the activation of the AMPAR-mediated vesicular glutamate transporter 1 (VGLUT1)/brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/AKT signaling pathway. [] Importantly, these effects seem to be independent of presynaptic VGLUT1 activity. []

Q4: How does this compound compare to other AMPAR modulators in terms of its safety profile?

A: Research suggests that this compound displays a favorable therapeutic index in preclinical models. [] While excessive AMPAR activation can lead to excitotoxicity, studies indicate that the compound elicits procognitive effects at concentrations significantly lower than those associated with convulsion or motor coordination disruptions. [] The unbound brain compound concentration (Cb,u) mediating various physiological effects appears consistent across species, highlighting its potential translatability. []

Q5: Has this compound shown efficacy in models of other neurological disorders?

A: Besides its potential in depression, this compound rescued specific social behavior deficits in a mouse model carrying the A350V mutation in the Iqsec2 gene. [, ] This mutation, linked to neurodevelopmental disorders, downregulates AMPARs. [] this compound successfully reversed social discrimination impairments in these mice, further supporting its therapeutic potential in conditions associated with AMPAR dysfunction. [, ]

Q6: What are the implications of the observation that this compound's effects can be blocked by L-type voltage-dependent Ca2+ channel (L-VDCC) inhibitors?

A: The finding that L-VDCC inhibitors block the antidepressant-like effects of this compound suggests that L-VDCC activation might be a downstream event following AMPAR potentiation. [] This highlights the complex interplay between different signaling pathways in mediating the compound's effects and provides potential avenues for further investigation into its mechanism of action.

Q7: What is the significance of the research on projecting unbound brain drug concentrations using this compound?

A: Studies utilizing this compound have advanced our understanding of predicting drug concentrations in the brain. [] Researchers demonstrated that using rat-derived single-dose neuropharmacokinetic parameters, specifically the unbound brain compound concentration-to-unbound plasma compound concentration ratio (Cb,u/Cp,u), can accurately project Cb,u in higher species like dogs and non-human primates for compounds like this compound that primarily undergo passive diffusion across the blood-brain barrier. [] This finding has significant implications for drug development, potentially facilitating more accurate estimations of brain exposure and therapeutic window in clinical settings.

Q8: How has this compound contributed to the concept of precision medicine for neurodevelopmental disorders?

A: The successful rescue of specific social behavior deficits in the A350V Iqsec2 mouse model by this compound underscores its potential for precision medicine approaches in neurodevelopmental disorders. [] By targeting the underlying molecular mechanism of AMPAR downregulation caused by this specific mutation, this compound offers a targeted therapeutic strategy for a genetically defined patient population. This exemplifies the shift towards personalized medicine, aiming to tailor treatments based on individual genetic and molecular profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)

![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)

![N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B609965.png)

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)